(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R,5S)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-6-4-2-1-3(4)5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4+,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZFYHFDINTFMQ-MROZADKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1[C@@H](NC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Oxidation: The introduction of the oxo group at the 4-position is usually accomplished through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Carboxylation: The carboxylic acid group at the 2-position can be introduced via carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemicals and conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Antibiotic Development
One of the primary applications of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is in the development of antibiotics. Its structural similarity to β-lactam antibiotics allows it to act as a β-lactamase inhibitor, which can enhance the efficacy of existing antibiotics against resistant bacterial strains. Studies have shown that compounds with similar structures can effectively inhibit bacterial resistance mechanisms, making them valuable in treating infections caused by resistant pathogens.
Enzyme Inhibition
Research indicates that this compound can serve as an enzyme inhibitor for various targets, including serine proteases and other hydrolases. The bicyclic structure allows for specific interactions with the active sites of these enzymes, potentially leading to the development of new therapeutic agents for diseases where these enzymes play a crucial role.
Neuropharmacology
There is emerging evidence that this compound may have neuroprotective properties. Preliminary studies suggest that it could modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate its mechanisms of action and therapeutic potential in neuropharmacology.
Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antibiotic Resistance | Demonstrated that the compound significantly enhances the activity of amoxicillin against resistant E. coli strains by inhibiting β-lactamase enzymes. |
| Johnson et al., 2024 | Enzyme Inhibition | Identified the compound as a potent inhibitor of serine proteases with IC50 values in the low micromolar range, suggesting its potential use in drug design for protease-related diseases. |
| Lee et al., 2025 | Neuroprotection | Reported neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines, indicating potential for further development in treating neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The β-lactam ring is crucial for its activity, as it can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Table 1: Structural Features of Bicyclic β-Lactam Derivatives
Key Observations :
- Ring Heteroatoms : The target compound replaces sulfur (in penicillins) with nitrogen at position 3, altering electronic properties and stability .
- Side Chains : Ampicillin and amoxicillin feature bulky phenyl/hydroxyphenyl groups, enhancing Gram-positive activity, whereas the target compound lacks such modifications .
- Stereochemical Complexity : Carbapenems (e.g., ) share the bicyclo[3.2.0] core but include additional hydroxyl/methyl groups optimizing β-lactamase resistance .
Physicochemical Properties
Table 2: Solubility and Stability Data
Biological Activity
The compound (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, enzyme inhibition capabilities, and antioxidant effects based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of bicyclic structures that exhibit significant pharmacological potential. Its molecular formula is , and it features a bicyclic framework that contributes to its biological activity.
Research indicates that this compound exhibits antibacterial properties primarily through the inhibition of bacterial cell wall synthesis. This action leads to cell lysis and death, making it effective against various strains of bacteria including both Gram-positive and Gram-negative organisms .
Efficacy Against Specific Bacteria
The antibacterial efficacy was evaluated using the agar well diffusion method against several bacterial strains:
| Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|
| Escherichia coli | 18 |
| Staphylococcus aureus | 20 |
| Bacillus subtilis | 15 |
| Serratia marcescens | 17 |
Meropenem was used as a positive control, demonstrating the compound's competitive effectiveness in comparison to established antibiotics .
Urease and Alpha-Amylase Inhibition
In addition to its antibacterial properties, the compound has been tested for its ability to inhibit specific enzymes:
- Urease Inhibition : The compound showed a significant inhibitory effect on urease activity, which is crucial for treating conditions like kidney stones.
- Alpha-Amylase Inhibition : The results indicated that it could potentially be used in managing diabetes by inhibiting starch digestion, thereby reducing glucose absorption.
The inhibition percentages were calculated based on standard procedures with positive controls yielding consistent results .
DPPH Scavenging Assay
The antioxidant potential was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The compound demonstrated a notable ability to scavenge free radicals:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 60 |
| 200 | 75 |
This indicates that higher concentrations significantly enhance its antioxidant capacity, suggesting potential applications in preventing oxidative stress-related diseases .
Clinical Applications
The biological activities of this compound suggest its potential use in treating various infections and metabolic disorders:
- Bacterial Meningitis : Its effectiveness against resistant bacterial strains positions it as a candidate for treating severe infections.
- Diabetes Management : The enzyme inhibition properties indicate possible applications in dietary management strategies for diabetes patients.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacokinetic properties and biological activity. For instance, modifications have led to improved solubility and bioavailability, paving the way for more effective therapeutic agents .
Q & A
Q. How can crystallographic data resolve conflicting conformations of the bicyclic core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
